Cas no 1261529-32-1 (Naphthalene, 1-bromo-2-(trifluoromethoxy)-)

Naphthalene, 1-bromo-2-(trifluoromethoxy)- Chemical and Physical Properties
Names and Identifiers
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- Naphthalene, 1-bromo-2-(trifluoromethoxy)-
- 1-Bromo-2-(trifluoromethoxy)naphthalene
- 1-Bromo-2-trifluoromethoxy-naphthalene
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- MDL: MFCD18410800
- Inchi: 1S/C11H6BrF3O/c12-10-8-4-2-1-3-7(8)5-6-9(10)16-11(13,14)15/h1-6H
- InChI Key: ZUBKGZUTRKHGIK-UHFFFAOYSA-N
- SMILES: C1(Br)=C2C(C=CC=C2)=CC=C1OC(F)(F)F
Naphthalene, 1-bromo-2-(trifluoromethoxy)- PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1294318-500mg |
1-Bromo-2-trifluoromethoxy-naphthalene |
1261529-32-1 | 95% | 500mg |
$1095 | 2024-07-28 | |
eNovation Chemicals LLC | Y1294318-250mg |
1-Bromo-2-trifluoromethoxy-naphthalene |
1261529-32-1 | 95% | 250mg |
$780 | 2025-02-22 | |
eNovation Chemicals LLC | Y1294318-100mg |
1-Bromo-2-trifluoromethoxy-naphthalene |
1261529-32-1 | 95% | 100mg |
$555 | 2025-02-22 | |
eNovation Chemicals LLC | Y1294318-100mg |
1-Bromo-2-trifluoromethoxy-naphthalene |
1261529-32-1 | 95% | 100mg |
$555 | 2025-02-26 | |
eNovation Chemicals LLC | Y1294318-5g |
1-Bromo-2-trifluoromethoxy-naphthalene |
1261529-32-1 | 95% | 5g |
$6585 | 2025-02-26 | |
eNovation Chemicals LLC | Y1294318-1g |
1-Bromo-2-trifluoromethoxy-naphthalene |
1261529-32-1 | 95% | 1g |
$1765 | 2025-02-26 | |
eNovation Chemicals LLC | Y1294318-250mg |
1-Bromo-2-trifluoromethoxy-naphthalene |
1261529-32-1 | 95% | 250mg |
$780 | 2024-07-28 | |
eNovation Chemicals LLC | Y1294318-1g |
1-Bromo-2-trifluoromethoxy-naphthalene |
1261529-32-1 | 95% | 1g |
$1765 | 2024-07-28 | |
eNovation Chemicals LLC | Y1294318-100mg |
1-Bromo-2-trifluoromethoxy-naphthalene |
1261529-32-1 | 95% | 100mg |
$555 | 2024-07-28 | |
eNovation Chemicals LLC | Y1294318-50mg |
1-Bromo-2-trifluoromethoxy-naphthalene |
1261529-32-1 | 95% | 50mg |
$340 | 2025-02-22 |
Naphthalene, 1-bromo-2-(trifluoromethoxy)- Related Literature
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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Alexander S. Henderson,John F. Bower,M. Carmen Galan Org. Biomol. Chem., 2016,14, 4008-4017
Additional information on Naphthalene, 1-bromo-2-(trifluoromethoxy)-
Naphthalene, 1-bromo-2-(trifluoromethoxy) (CAS No. 1261529-32-1): A Versatile Building Block in Advanced Chemical Research
The Naphthalene, 1-bromo-2-(trifluoromethoxy) compound (CAS No. 1261529-32-1) is a structurally complex aromatic derivative featuring a naphthalene scaffold functionalized with a bromine atom at the 1-position and a trifluoromethoxy group at the 2-position. This unique combination of substituents imparts distinct electronic and steric properties, making it an essential intermediate in organic synthesis and a subject of active investigation in medicinal chemistry. The trifluoromethoxy group (-OCF₃) contributes significant electron-withdrawing capacity through fluorine's high electronegativity, while the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. These characteristics enable this compound to participate in diverse chemical transformations critical for constructing bioactive molecules.
Recent studies have highlighted the importance of naphthalene-based frameworks in modulating pharmacological activities. Researchers from the University of Cambridge demonstrated that introducing trifluoromethoxy substituents onto naphthalene systems enhances metabolic stability by reducing susceptibility to cytochrome P450 enzymes (Journal of Medicinal Chemistry, 2023). The ortho-positioning of these groups relative to the bromine atom creates steric hindrance that protects reactive sites during biological processes. This structural feature is particularly valuable for developing drug candidates targeting kinases and GPCRs, where ligand efficiency and bioavailability are critical considerations.
In synthetic applications, the bromination at position 1 provides a strategic site for further functionalization via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. A groundbreaking study published in Nature Chemistry (June 2024) utilized this compound as a key precursor in the synthesis of novel naphthoquinone derivatives with potent topoisomerase II inhibitory activity. The trifluoromethoxy group's ability to stabilize radical intermediates facilitated controlled radical polymerization processes reported by MIT chemists (Angewandte Chemie International Edition, March 2024), enabling precise molecular weight control when synthesizing advanced polymeric materials for drug delivery systems.
Spectroscopic analysis confirms the compound's planar geometry with significant conjugation effects due to its fused ring structure. Nuclear magnetic resonance (19F NMR) studies reveal characteristic fluorine signals at -70 ppm arising from the trifluoromethoxy moiety, while X-ray crystallography data obtained from recent structural elucidation efforts (Crystal Growth & Design, October 2023) show intermolecular hydrogen bonding between adjacent molecules through the methoxy oxygen atoms. This crystal engineering insight has direct implications for optimizing storage conditions and handling procedures during large-scale synthesis.
The trifluoromethoxy substituent also plays a crucial role in enhancing photophysical properties when incorporated into fluorescent probes. A research team at Stanford developed a turn-on fluorescence sensor using this compound as a core component (Chemical Science, July 2024). By exploiting the strong electron-withdrawing effect of -OCF₃ groups, they achieved an unprecedented sensitivity toward metal ions such as Cu²⁺ and Zn²⁺ through π-electron modulation mechanisms. This application underscores the compound's utility in analytical chemistry for developing next-generation detection technologies.
In pharmaceutical development contexts, this molecule has been evaluated as part of combinatorial libraries targeting cancer therapies. Preclinical studies published in Cancer Research (January 2024) identified analogs derived from this compound showing selective cytotoxicity against triple-negative breast cancer cells without affecting normal breast epithelial cells. The bromine atom's reactivity allowed facile introduction of bioisosteres like iodide or azide groups via click chemistry strategies to explore structure-activity relationships systematically.
Advanced computational studies using density functional theory (DFT) have provided mechanistic insights into its reactivity patterns. Researchers at ETH Zurich revealed that the presence of both substituents creates an asymmetric electron distribution that lowers activation barriers for electrophilic aromatic substitution reactions at specific positions (Journal of Organic Chemistry, May 2024). These findings have enabled more efficient retrosynthetic analyses when planning multi-step syntheses involving this intermediate.
The compound exhibits notable thermal stability up to 300°C under inert conditions according to thermogravimetric analysis data from recent publications (Chemical Engineering Journal, September 2023). Its low solubility in water (<0.5 mg/mL) but excellent solubility in common organic solvents like dichloromethane (>50 g/L) makes it suitable for organic phase reactions typical in pharmaceutical manufacturing processes requiring phase separation control.
In material science applications, this compound has been successfully incorporated into polyurethane matrices to improve mechanical properties through fluorine-induced crystallinity modulation (ACS Applied Materials & Interfaces, April 2024). The trifluoromethoxy group's ability to form weak C-F...π interactions was shown to enhance tensile strength by ~35% compared to non-functionalized analogs without compromising flexibility - a critical balance for biomedical implants and wearable sensors.
Ongoing investigations focus on its potential as a chiral auxiliary component when combined with catalytic asymmetric methodologies. A collaborative study between Harvard and Pfizer demonstrated enantioselective addition reactions using this molecule as a directing group achieving >98% ee values under mild conditions (Science Advances, November 2023). Such high stereocontrol is vital for producing chiral drugs where enantiomer selectivity directly impacts therapeutic efficacy and safety profiles.
Safety protocols emphasize proper containment due to its low water solubility and potential environmental persistence based on recent QSAR modeling studies (Environmental Toxicology & Chemistry, February 2024). While not classified as a regulated substance under current guidelines according to literature sources citing EPA databases updated through Q4/EMEA/USP regulatory references from late documentation), prudent handling practices include using fume hoods during manipulation and storing it away from moisture-sensitive reagents given its hygroscopic tendencies observed during NMR sample preparation experiments reported last year.
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